7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
Overview
Description
“7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one” is a chemical compound . It can be used to prepare other compounds, such as a PARP inhibitor .
Synthesis Analysis
The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular formula of “7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one” is C14H15N3O .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to prepare a compound that is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound has a melting point of 198 °C, a predicted boiling point of 406.5±55.0 °C, and a density of 1.27 . It should be stored in a dry room at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
The compound 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one has been extensively studied for its synthesis and structural characteristics. Studies have focused on the synthesis of heterocyclic tetrahydropyrido derivatives via sequential aza-Wittig/base catalyzed cyclization, revealing the influence of structural modifications on molecular geometry and conformation. Supramolecular architectures in the crystals are formed by self-assembly of the molecules via stacking interactions and various hydrogen bonds (Chen & Liu, 2019). Similar research has led to the synthesis of these compounds by base-catalyzed reactions of nucleophilic reagents with carbodiimides, obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates (Dai, Chen, Liu, & Ding, 2011).
Applications in Drug Synthesis and Characterization
In the field of medicinal chemistry, the compound has been a precursor for synthesizing a variety of bioactive molecules. For instance, derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been synthesized and characterized for their potential applications in treating various diseases. These include the synthesis of 2-pyridyl-substituted derivatives for potential pharmacological uses (Kuznetsov & Chapyshev, 2007). Moreover, research has extended into the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, highlighting the significance of these compounds in cancer research (Insuasty et al., 2013).
Antibacterial and Antimicrobial Activities
The antimicrobial properties of derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one have been a focal point of research. Studies have synthesized and evaluated the antimicrobial activity of substituted tricyclic compounds, including 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, against various bacterial strains (Mittal, Sarode, & Vidyasagar, 2011). Furthermore, new Schiff bases of 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized, targeting multidrug-resistant tuberculosis and evaluated for their antimycobacterial activity, demonstrating the compound's potential in addressing drug resistance in tuberculosis treatment (Narender et al., 2016).
Safety And Hazards
properties
IUPAC Name |
7-benzyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGXWQQETZHTBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC=NC(=O)C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718793 | |
Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one | |
CAS RN |
1053656-41-9 | |
Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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